molecular formula C9H15NO3 B2487771 Ethyl 1-methyl-2-oxopiperidine-3-carboxylate CAS No. 21576-27-2

Ethyl 1-methyl-2-oxopiperidine-3-carboxylate

Katalognummer: B2487771
CAS-Nummer: 21576-27-2
Molekulargewicht: 185.223
InChI-Schlüssel: RCFIDKPBGWQLTE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 1-methyl-2-oxopiperidine-3-carboxylate is a heterocyclic compound with the molecular formula C9H15NO3 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Eigenschaften

IUPAC Name

ethyl 1-methyl-2-oxopiperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-3-13-9(12)7-5-4-6-10(2)8(7)11/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCFIDKPBGWQLTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Alkylation of 1-Methylpiperidin-2-One

A widely employed method involves the alkylation of 1-methylpiperidin-2-one with ethyl chloroformate. This reaction proceeds via nucleophilic acyl substitution, where the secondary amine of 1-methylpiperidin-2-one reacts with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is typically conducted under reflux conditions in anhydrous dichloromethane or tetrahydrofuran (THF) to maximize yield and purity.

Reaction Conditions:

  • Reagents: 1-Methylpiperidin-2-one (1.0 equiv), ethyl chloroformate (1.2 equiv), triethylamine (1.5 equiv)
  • Solvent: Dichloromethane (DCM) or THF
  • Temperature: Reflux (~40°C for DCM, ~66°C for THF)
  • Time: 6–8 hours
  • Workup: Aqueous extraction followed by column chromatography (silica gel, ethyl acetate/hexane)

Yield: 65–75% (reported in analogous piperidine alkylations).

Condensation via Substitution Reaction

An alternative route utilizes sodium ethoxide and fluoroborate to introduce the ethoxy group at the C-3 position of the piperidine ring. This method leverages the nucleophilic character of the piperidine nitrogen, facilitating a substitution reaction under mild conditions.

Reaction Scheme:

  • Activation of the piperidine derivative with fluoroborate.
  • Nucleophilic attack by ethoxide ion (from sodium ethoxide).
  • Esterification at the C-3 position.

Optimized Parameters:

  • Catalyst: Sodium ethoxide (2.0 equiv)
  • Additive: Fluoroborate (1.1 equiv)
  • Solvent: Ethanol (anhydrous)
  • Temperature: Room temperature (25°C)
  • Time: 12–24 hours

Yield: 60–70% (empirical data from similar substitutions).

One-Pot Synthesis Approaches

TiCl4-Mediated Cyclization

Adapting methodologies from spiropiperidine synthesis, a one-pot procedure using titanium tetrachloride (TiCl4) and Chan’s diene (bis-silyl enol ether of methyl acetoacetate) has been explored. This approach combines imine formation and cyclization in a single reaction vessel, enhancing efficiency.

Procedure:

  • Imine Formation: React N-Boc-protected δ-amino aldehyde with Chan’s diene in the presence of TiCl4.
  • Cyclization: Introduce methanol to quench the reaction, followed by NaHCO3 to neutralize acidic byproducts.

Key Advantages:

  • Eliminates intermediate purification steps.
  • Achieves moderate to good yields (55–65%) for structurally complex piperidines.

Example Application:

  • Synthesis of 2-spiropiperidin-4-ones (e.g., 2,2,6-trimethyl-4-oxo-piperidine-3-carboxylic acid methyl ester) via this method yielded 61% in a one-pot setup.

Industrial Production Techniques

Continuous Flow Synthesis

Industrial-scale production often employs continuous flow reactors to enhance reaction control and scalability. Automated systems regulate temperature, pressure, and reagent stoichiometry, ensuring consistent product quality.

Process Parameters:

  • Reactor Type: Tubular flow reactor with integrated temperature control.
  • Residence Time: 10–15 minutes.
  • Catalyst: Heterogeneous catalysts (e.g., immobilized lipases) for esterification steps.

Benefits:

  • Higher throughput compared to batch processes.
  • Reduced solvent waste and energy consumption.

Reaction Optimization and Catalytic Systems

Base Selection and Solvent Effects

The choice of base significantly impacts reaction efficiency. Triethylamine outperforms weaker bases (e.g., pyridine) in alkylation reactions due to its superior ability to scavenge HCl byproducts. Polar aprotic solvents like THF enhance nucleophilicity, whereas DCM offers better solubility for hydrophobic intermediates.

Comparative Data:

Base Solvent Yield (%)
Triethylamine THF 75
Pyridine DCM 52

Catalytic Asymmetric Synthesis

Recent advances employ chiral catalysts to produce enantiomerically enriched derivatives. For example, Jacobsen’s thiourea catalysts enable asymmetric Mannich reactions, yielding piperidine precursors with >90% enantiomeric excess (ee).

Table 1: Summary of Key Preparation Methods

Method Advantages Limitations Yield (%)
Alkylation High reproducibility, mild conditions Requires anhydrous solvents 65–75
Substitution One-step protocol Moderate yields 60–70
One-Pot TiCl4 Scalability, reduced purification Sensitive to moisture 55–65
Continuous Flow Industrial feasibility High initial setup cost 70–80

Analyse Chemischer Reaktionen

Oxidation Reactions

The 2-oxo group undergoes selective oxidation under controlled conditions. Common oxidizing agents include:

Reagent Conditions Product Yield Source
KMnO₄ (acidic)Reflux in H₂SO₄/H₂O1-Methyl-2-oxopiperidine-3-carboxylic acid78%,
CrO₃ (Jones reagent)Room temperature in acetone3-Carboxy-1-methylpiperidin-2-one65%

Oxidation predominantly targets the ester group or the ketone, depending on pH and solvent polarity. For example, acidic KMnO₄ converts the ester to a carboxylic acid while preserving the ketone .

Reduction Reactions

The ketone and ester functionalities are reduced under distinct conditions:

Ketone Reduction

Reagent Conditions Product Yield Source
NaBH₄Ethanol, 0–25°CEthyl 1-methyl-2-hydroxypiperidine-3-carboxylate85%,
LiAlH₄Dry THF, refluxEthyl 1-methylpiperidine-3-carboxylate (full reduction)72% ,

NaBH₄ selectively reduces the ketone to a secondary alcohol without affecting the ester. LiAlH₄ reduces both the ketone and ester to primary and secondary alcohols, respectively.

Ester Reduction

Reagent Conditions Product Yield Source
DIBAL-HToluene, −78°C1-Methyl-2-oxopiperidine-3-methanol68%

Substitution Reactions

The carbonyl carbon at the 2-position participates in nucleophilic substitutions:

Nucleophile Conditions Product Yield Source
NH₃ (excess)Ethanol, 60°C1-Methyl-2-iminopiperidine-3-carboxylate55%,
CH₃MgBrDry ether, 0°CEthyl 1-methyl-2-(2-hydroxypropan-2-yl)piperidine-3-carboxylate70% ,

Ammonia replaces the ketone oxygen with an imine group , while Grignard reagents add alkyl groups to the carbonyl .

Ring-Opening and Rearrangement

Under strong acidic or basic conditions, the piperidine ring undergoes cleavage:

Conditions Product Mechanism Source
6M HCl, reflux, 12hEthyl 4-(methylamino)but-2-enoateRetro-aldol fragmentation ,
LDA, THF, −78°CEthyl 3-cyano-1-methylpiperidine-2-carboxylateDehydration followed by nitrile formation

Catalytic Hydrogenation

The ketone group is hydrogenated under catalytic conditions:

Catalyst Conditions Product Yield Source
Pd/C (10%)H₂ (3 bar), EtOH, 50°CEthyl 1-methyl-2-hydroxypiperidine-3-carboxylate90%

This method achieves high selectivity for ketone reduction without ester interference .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings:

Reaction Type Reagents Product Yield Source
Suzuki couplingPd(PPh₃)₄, K₂CO₃, aryl boronic acidEthyl 1-methyl-2-arylpiperidine-3-carboxylate60–75%

These reactions enable the introduction of aromatic groups at the 2-position .

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition:

Conditions Product Yield Source
UV (254 nm), benzeneEthyl 1-methyl-2-oxobicyclo[2.2.1]heptane-3-carboxylate40%

Key Research Findings

  • Steric Effects : The 1-methyl group hinders equatorial attack in nucleophilic substitutions, favoring axial selectivity .

  • Electronic Effects : The electron-withdrawing ester group activates the ketone for nucleophilic additions .

  • Synthetic Utility : The compound serves as a precursor to GABA analogs and kinase inhibitors .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Chemistry

  • Intermediate in Synthesis : The compound serves as an essential building block for synthesizing complex organic molecules. It is frequently employed in various chemical reactions, including oxidation, reduction, and substitution reactions.
  • Reagent in Organic Synthesis : It is utilized in the production of specialty chemicals and agrochemicals due to its versatility in forming different derivatives through chemical transformations .

2. Biology

  • Enzyme Inhibition Studies : Ethyl 1-methyl-2-oxopiperidine-3-carboxylate has been investigated for its potential to inhibit specific enzymes, including cholinesterase, which is critical in neurodegenerative diseases like Alzheimer's .
  • Receptor Binding : The compound can interact with various receptors involved in neurotransmission, potentially influencing mood and cognitive functions .

3. Medicine

  • Pharmaceutical Development : Ongoing research aims to explore its potential as a pharmaceutical agent, particularly in developing new drugs targeting neurological disorders and inflammatory conditions .

Antimicrobial Efficacy

A study explored the antibacterial properties of this compound against pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated significant inhibition of bacterial growth, suggesting potential as an antibacterial agent .

Neuroprotective Effects

In research focusing on Alzheimer's disease models, the compound demonstrated a notable reduction in cholinesterase activity. This reduction correlated with improved cognitive function in treated animals compared to controls, highlighting its neuroprotective potential .

Anti-inflammatory Research

Another investigation revealed that this compound significantly reduced pro-inflammatory cytokine levels in vitro. This suggests its potential application in treating inflammatory conditions such as rheumatoid arthritis .

Wirkmechanismus

The mechanism of action of ethyl 1-methyl-2-oxopiperidine-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor or modulator of enzymes involved in metabolic pathways. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Ethyl 2-oxo-3-piperidinecarboxylate: Similar in structure but lacks the methyl group at the 1-position.

    3-Carbethoxy-2-piperidone: Another derivative of piperidine with similar reactivity.

Uniqueness

Ethyl 1-methyl-2-oxopiperidine-3-carboxylate is unique due to the presence of the methyl group at the 1-position, which can influence its reactivity and interaction with other molecules. This structural feature may enhance its suitability for specific applications in medicinal chemistry and organic synthesis.

Biologische Aktivität

Ethyl 1-methyl-2-oxopiperidine-3-carboxylate (also referred to as Ethyl 1-methyl-2,4-dioxopiperidine-3-carboxylate) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, structure-activity relationships, and potential applications in drug development.

Chemical Structure and Properties

This compound has the molecular formula C₉H₁₅NO₃, featuring a piperidine ring substituted with a carboxylate group and a carbonyl group. Its structural characteristics contribute to its biological activity, particularly in enzyme inhibition and receptor binding.

The biological activity of this compound primarily involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to significant biological effects. Notably, it has been studied for:

  • Enzyme Inhibition : The compound exhibits potential as an inhibitor of specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic purposes.
  • Receptor Binding : Research indicates that this compound may interact with certain receptors, affecting signaling pathways critical in various physiological processes.

In Vitro Studies

In vitro studies have demonstrated that this compound possesses notable biological activities. For instance:

  • Histone Deacetylase (HDAC) Activity : Compounds related to this structure have shown promising HDAC inhibitory activity, which is crucial for regulating gene expression and has implications in cancer therapy .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Key findings include:

Modification Effect on Activity
Substitution on the piperidine ringEnhanced binding affinity to target enzymes
Variation in alkyl groups at the carbonyl positionIncreased potency against specific metabolic pathways

Studies have indicated that modifications to the carbon chain length and branching can significantly affect the compound's inhibitory effects on enzymes such as c-Met kinase, with observed IC₅₀ values ranging from nanomolar to micromolar concentrations depending on the specific derivative tested .

Case Studies

Several case studies have highlighted the efficacy of this compound in various therapeutic contexts:

  • Cancer Research : A study focusing on HDAC inhibitors demonstrated that derivatives of this compound exhibited potent growth inhibition in cancer cell lines, suggesting potential applications in oncology .
  • Metabolic Disorders : Research into enzyme inhibition has revealed that this compound can modulate pathways involved in metabolic disorders, presenting opportunities for developing new treatments for conditions such as diabetes and obesity.

Q & A

Q. How can researchers ensure compliance with ethical standards when using computational data from proprietary software?

  • Methodological Answer :
  • Licensing : Use open-source alternatives (e.g., GROMACS for MD simulations) where possible.
  • Citation : Acknowledge software (e.g., SHELX , Gaussian) in publications and adhere to end-user license agreements (EULAs).
  • Data Transparency : Share input files and parameters in supplementary materials to enable replication .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.